2,2-Difluorocyclopropanecarboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Bioisosteric Replacement

Procure 2,2-Difluorocyclopropanecarboxylic acid (DFCA) as your essential, high-purity building block for advanced medicinal chemistry. The unique gem-difluoro substitution pattern provides a quantitative and verifiable advantage in bioisosteric scaffold hopping, specifically mimicking 1,4-dicarbonyl moieties and enabling slow-dissociating enzyme inhibition kinetics. This is the required raw material for synthesizing key clinical candidates like PF-06700841 and DFACC, offering a competitive edge not achievable with non-fluorinated or mono-fluorinated analogs. Contact us for bulk orders and custom synthesis support.

Molecular Formula C4H4F2O2
Molecular Weight 122.07 g/mol
CAS No. 107873-03-0
Cat. No. B012949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropanecarboxylic acid
CAS107873-03-0
Molecular FormulaC4H4F2O2
Molecular Weight122.07 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C(=O)O
InChIInChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)
InChIKeyKMLMOVWSQPHQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopropanecarboxylic Acid (CAS 107873-03-0): Procurement and Baseline Characteristics


2,2-Difluorocyclopropanecarboxylic acid (DFCA, CAS 107873-03-0) is a specialized fluorinated cyclopropane building block with the molecular formula C4H4F2O2 and a molecular weight of 122.07 g/mol . It is commercially available as a solid with a typical purity of 97% . The compound is characterized by a unique three-membered cyclopropane ring geminally substituted with two fluorine atoms and a carboxylic acid group . Its key physicochemical properties include a melting point of 60–65 °C, a boiling point of 70 °C at 7 mmHg, and a predicted pKa of 3.22 ± 0.22 .

2,2-Difluorocyclopropanecarboxylic Acid: Why In-Class Analogs Cannot Be Readily Substituted


Substituting 2,2-difluorocyclopropanecarboxylic acid with a generic cyclopropanecarboxylic acid or even a mono-fluorinated analog is not scientifically trivial. The gem-difluoro substitution pattern critically alters the electronic environment, ring conformation, and physicochemical properties of the cyclopropane ring [1]. This unique substitution pattern enables specific bioisosteric replacements that are not possible with non-fluorinated or mono-fluorinated analogs, as it mimics the geometry of 1,4-dicarbonyl moieties [2] and can confer unique enzyme inhibition kinetics, such as slow-dissociating behavior . The evidence presented below demonstrates that these differences are quantitative, verifiable, and have direct consequences for research outcomes.

2,2-Difluorocyclopropanecarboxylic Acid: Quantified Differentiation in Key Selection Dimensions


Enhanced Acidity (pKa) vs. Non-Fluorinated Cyclopropane Carboxylic Acid

The presence of the gem-difluoro group significantly increases the acidity of the carboxylic acid compared to the non-fluorinated analog. 2,2-Difluorocyclopropanecarboxylic acid has a predicted pKa of 3.22 ± 0.22 . In contrast, the pKa of cyclopropanecarboxylic acid is reported to be 4.56 [1].

Medicinal Chemistry Physicochemical Property Optimization Bioisosteric Replacement

Distinct Lipophilicity (LogP) Profile vs. Mono-Fluorinated and Trifluoromethyl Analogs

The lipophilicity conferred by the gem-difluorocyclopropane moiety is unique. It has been reported that the partially fluorinated cyclopropane (i.e., 2,2-difluoro) motif has a similar lipophilicity to a -CF3 group . For the parent acid, the consensus LogP (average of 5 models) is 0.91 . This is in contrast to the mono-fluorinated analog (1-fluorocyclopropanecarboxylic acid), which has a higher predicted LogP of 0.38 (XLogP3) [1].

Drug Design ADME Property Tuning Fluorine Chemistry

Unique Bioisosteric Capacity: Mimicking 1,4-Dicarbonyl Geometry

cis-α,α-Difluorocyclopropanes, which are derived from this acid, have been validated by X-ray crystallography and NMR conformational analysis to act as effective isosteres of the 1,4-dicarbonyl moiety [1]. This bioisosteric relationship is a specific and unique property of the gem-difluorocyclopropane structure, not observed with its non-fluorinated or mono-fluorinated cyclopropane counterparts. No comparable data exists for other cyclopropane carboxylic acids acting as 1,4-dicarbonyl bioisosteres.

Medicinal Chemistry Scaffold Hopping Conformational Analysis

Slow-Dissociating Enzyme Inhibition vs. Parent ACC

Derivatives of 2,2-difluorocyclopropanecarboxylic acid, specifically 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), act as slow-dissociating inhibitors of ACC deaminase . This contrasts with the behavior of the parent 1-aminocyclopropane-1-carboxylic acid (ACC), which is a substrate for the enzyme, not an inhibitor [1]. The slow-dissociating nature implies a very long enzyme-inhibitor complex half-life.

Chemical Biology Enzyme Kinetics Agricultural Biotechnology

Critical Intermediate for Clinical-Stage TYK2/JAK1 Inhibitor PF-06700841

(1S)-2,2-Difluorocyclopropanecarboxylic acid, a specific stereoisomer of the target compound, is explicitly named as an important raw material for the synthesis of PF-06700841 [1]. PF-06700841 is a TYK2/JAK1 inhibitor in Phase 2 clinical trials for multiple autoimmune and inflammatory conditions, including psoriasis, atopic dermatitis, and Crohn's disease [1]. This is a clear differentiation; other simple cyclopropane carboxylic acids are not known to be key intermediates for clinical-stage drug candidates of this profile.

Pharmaceutical Synthesis Immunology Inflammation

2,2-Difluorocyclopropanecarboxylic Acid: Evidence-Based Optimal Application Scenarios


Design of Metabolically Stable Bioisosteres for 1,4-Dicarbonyl Motifs

Researchers focused on medicinal chemistry scaffold hopping should prioritize this compound when the goal is to replace a 1,4-dicarbonyl moiety in a lead molecule [1]. This is a specific, validated application for which the gem-difluorocyclopropane ring is uniquely suited [1], making the carboxylic acid an essential starting material for generating the necessary cis-α,α-difluorocyclopropane building blocks.

Synthesis of Analogs of the Clinical Candidate PF-06700841 (TYK2/JAK1 Inhibitor)

Medicinal chemistry groups working on TYK2/JAK1 inhibitors for autoimmune and inflammatory diseases will require this compound, specifically the (1S)-2,2-difluorocyclopropanecarboxylic acid enantiomer, as a direct building block [2]. This application is driven by the compound's role as a key raw material in the synthesis of the Phase 2 clinical candidate PF-06700841 [2], and generic cyclopropane carboxylic acids cannot be used as a replacement.

Development of Slow-Dissociating Enzyme Inhibitors for Agricultural Biotechnology

Groups involved in plant biology or agrochemical research focusing on ethylene biosynthesis modulation should use this compound to synthesize 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) . This derivative is a known slow-dissociating inhibitor of ACC deaminase, unlike the natural substrate ACC , making it a valuable tool for studies requiring long-lasting enzyme inhibition to control plant growth and development .

Optimization of Physicochemical Properties in Lead Compounds

When a medicinal chemistry program requires fine-tuning the acidity or lipophilicity of a cyclopropane-containing scaffold, this compound offers a quantitatively distinct profile. Its enhanced acidity (pKa ~3.2) compared to non-fluorinated cyclopropane carboxylic acid (pKa ~4.6) and its unique lipophilicity (similar to -CF3) provide levers to modulate solubility, permeability, and protein binding that are not accessible with other fluorinated or non-fluorinated cyclopropane analogs.

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